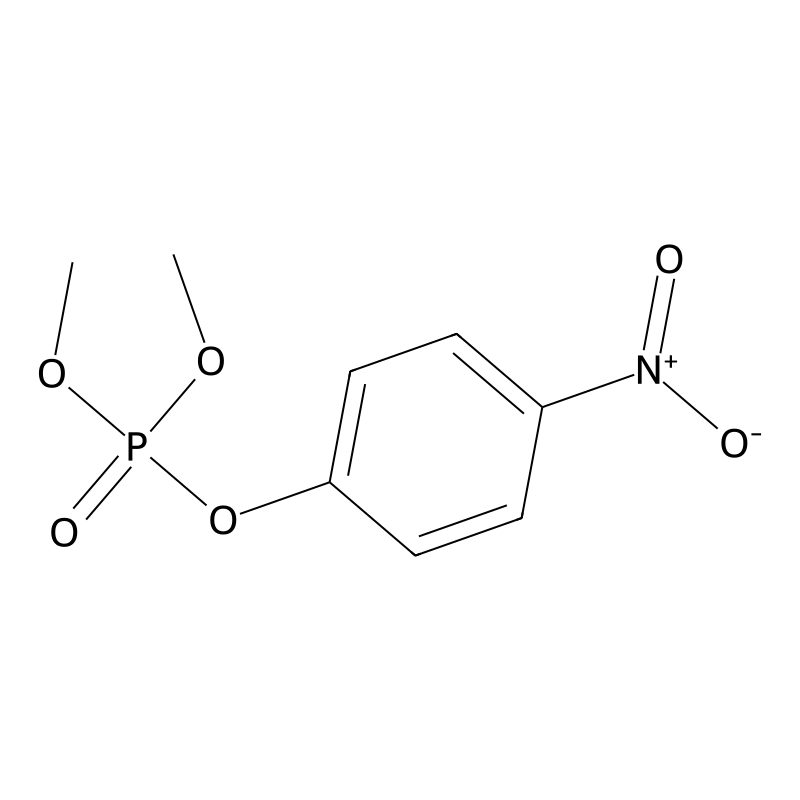Methyl paraoxon
Catalog No.
S584601
CAS No.
950-35-6
M.F
C8H10NO6P
M. Wt
247.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
950-35-6
Product Name
Methyl paraoxon
IUPAC Name
dimethyl (4-nitrophenyl) phosphate
Molecular Formula
C8H10NO6P
Molecular Weight
247.14 g/mol
InChI
InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
InChI Key
BAFQDKPJKOLXFZ-UHFFFAOYSA-N
SMILES
COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
Synonyms
dimethyl p-nitrophenyl phosphate, MEE 600, methyl paraoxon, methylparaoxon
Canonical SMILES
COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
Nerve Agent Simulant:
- MPO is a potent inhibitor of the enzyme acetylcholinesterase (AChE), similar to nerve agents like sarin and VX.
- This property makes it a valuable tool for researchers studying the mechanisms of nerve agent poisoning and developing antidotes.
- Studies utilize MPO at extremely low concentrations and under strict safety protocols due to its high toxicity. Source: Electrochemical detection of methyl-paraoxon based on bifunctional cerium oxide nanozyme with catalytic activity and signal amplification effect, NCBI: )
Environmental Fate and Degradation Studies:
- MPO serves as a model compound for studying the environmental fate and degradation of organophosphate insecticides.
- Researchers investigate how MPO behaves in soil, water, and air, including its breakdown by microorganisms and other environmental factors.
- This information is crucial for understanding the potential environmental impact of organophosphate pesticides. )
Biosensor Development:
- The high affinity of MPO for AChE makes it a target molecule for developing biosensors for its detection.
- These biosensors can be used for environmental monitoring, food safety testing, and research on nerve agent exposure.
- However, due to the inherent dangers of MPO, researchers are actively exploring alternative enzymes or safer model compounds for biosensor development. Source: Electrochemical detection of methyl-paraoxon based on bifunctional cerium oxide nanozyme with catalytic activity and signal amplification effect, NCBI: )
XLogP3
1.3
LogP
1.33 (LogP)
UNII
UE1A2XL95H
GHS Hazard Statements
Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
Other CAS
950-35-6
Wikipedia
Methyl paraoxon
Use Classification
Pharmaceuticals
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








